2,6-Dichloro-3-methoxybenzaldehyde
Overview
Description
2,6-Dichloro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-methoxybenzaldehyde typically involves the chlorination of 3-methoxybenzaldehyde. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 2,6-Dichloro-3-methoxybenzoic acid.
Reduction: 2,6-Dichloro-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dichloro-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methoxybenzaldehyde depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific reaction and the reagents used.
Comparison with Similar Compounds
- 2,6-Dichloro-3-hydroxybenzaldehyde
- 2,6-Dichloro-4-methoxybenzaldehyde
- 3-Chloro-2-methoxybenzaldehyde
Comparison: 2,6-Dichloro-3-methoxybenzaldehyde is unique due to the specific positions of the chlorine atoms and the methoxy group on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical properties and reactivity patterns, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2,6-dichloro-3-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEYOJGUYQCWTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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